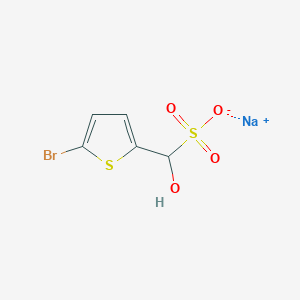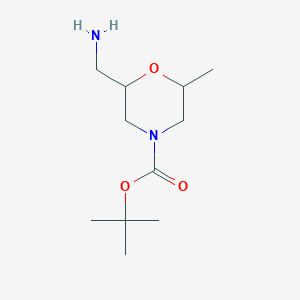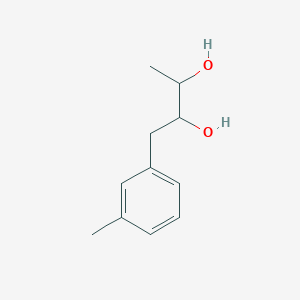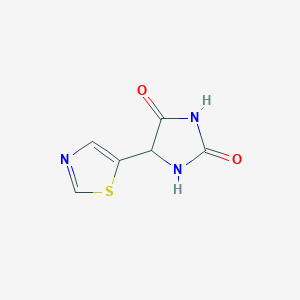
sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate, also referred to as SBHMS, is a unique compound with a wide range of potential applications in the scientific research field. It is a strong acid that can be used in various synthetic reactions, as well as in the preparation of other compounds. SBHMS has been studied extensively in the last few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.
Wissenschaftliche Forschungsanwendungen
SBHMS has a number of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, amines, and sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antimalarial agents. Additionally, SBHMS has been used in the synthesis of fluorescent dyes and imaging agents, as well as in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of SBHMS is not fully understood. However, it is believed to involve the formation of a covalent bond between the 5-bromothiophen-2-yl group and the hydroxy group, which results in the formation of a stable complex. This complex can then undergo a number of reactions, depending on the conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of SBHMS have not been extensively studied. However, it has been shown to have a number of effects on various biochemical pathways, including the inhibition of the enzyme glutathione-S-transferase and the activation of the enzyme caspase-3. Additionally, SBHMS has been shown to have an inhibitory effect on the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
SBHMS has a number of advantages for use in laboratory experiments. It is a strong acid, which makes it useful for a variety of synthetic reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive, which can be a limitation for some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of SBHMS. One potential direction is the use of SBHMS in the synthesis of more complex compounds, such as peptides and proteins. Additionally, SBHMS could be used to create novel fluorescent dyes and imaging agents. Additionally, further research into the biochemical and physiological effects of SBHMS could lead to the development of new drugs or treatments. Finally, SBHMS could be used to create polymers with unique properties, such as improved electrical or thermal conductivity.
Synthesemethoden
SBHMS can be synthesized in a two-step process. The first step involves the reaction of 5-bromothiophen-2-ylmethanesulfonate with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-bromothiophen-2-ylmethanesulfonate and sodium or potassium hydroxide, respectively. The second step involves the reaction of the 5-bromothiophen-2-ylmethanesulfonate with hydroxylamine, which produces SBHMS.
Eigenschaften
IUPAC Name |
sodium;(5-bromothiophen-2-yl)-hydroxymethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO4S2.Na/c6-4-2-1-3(11-4)5(7)12(8,9)10;/h1-2,5,7H,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROMUZCWDATZCW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)


![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)

![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)